3,4-Dibromofuran

Descripción general

Descripción

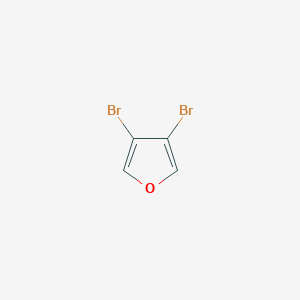

3,4-Dibromofuran: is an organic compound with the molecular formula C4H2Br2O . It is a derivative of furan, where two bromine atoms are substituted at the 3rd and 4th positions of the furan ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dibromofuran can be synthesized through the bromination of furan. The process involves the reaction of furan with bromine in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dibromofuran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienophiles to form complex cyclic structures.

Reduction Reactions: The bromine atoms can be reduced to form furan derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used.

Diels-Alder Reaction: Azo diesters are commonly used as dienophiles.

Reduction: Hydrogen gas in the presence of a palladium catalyst is used for the reduction of bromine atoms.

Major Products Formed:

Substitution Reactions: Products include various substituted furans.

Cycloaddition Reactions: Products include tetrahydropyridazinones.

Reduction Reactions: Products include furan and its derivatives.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Versatile Building Block

3,4-Dibromofuran serves as a crucial building block in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules, which are essential in pharmaceuticals and agrochemicals. For instance, it can undergo cycloaddition reactions to form functionalized products such as tetrahydropyridazinones through Diels–Alder reactions with azo diesters .

Case Study: Cycloaddition Reactions

A notable study demonstrated the cycloaddition of this compound with azo diesters, leading to the formation of 3,5-dibromotetrahydropyridazin-4-ones. This reaction was characterized using variable-temperature NMR spectroscopy, revealing multiple conformations that arise from restricted rotation about carbamate functions .

| Reaction Type | Product | Reference |

|---|---|---|

| Diels–Alder | Tetrahydropyridazinones | |

| Cycloaddition | Functionalized pyridazines |

Pharmaceutical Development

Drug Development Potential

Research indicates that this compound is being explored for its potential in developing new drugs targeting specific biological pathways. Its derivatives have shown promise in anticancer activities by modulating cellular energy metabolism and inducing apoptosis in cancer cells .

Case Study: Anticancer Properties

Studies have highlighted the compound's ability to activate adenosine monophosphate-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This mechanism suggests potential therapeutic applications in metabolic disorders and cancer treatment.

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | AMPK activation | |

| Anti-inflammatory | Modulation of inflammation pathways |

Material Science

Advanced Materials Development

The unique properties of this compound make it suitable for creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and performance in industrial applications due to the bromine substituents that increase reactivity and stability .

Environmental Chemistry

Behavior and Degradation Studies

Researchers study the environmental behavior of this compound to understand its degradation processes and impact on ecosystems. This research is crucial for assessing the environmental risks associated with brominated compounds and their persistence in nature .

Analytical Chemistry

Standardization in Analytical Techniques

In analytical chemistry, this compound is utilized as a standard compound for detecting and quantifying other brominated compounds in various samples. Its presence aids in improving the accuracy of analytical methods used in environmental monitoring and quality control .

Mecanismo De Acción

The mechanism of action of 3,4-dibromofuran involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the furan ring more susceptible to nucleophilic attack, facilitating substitution reactions. In cycloaddition reactions, the electron-rich furan ring reacts with electron-deficient dienophiles to form cyclic adducts.

Comparación Con Compuestos Similares

3-Bromofuran: A furan derivative with a single bromine atom at the 3rd position.

2,3-Dibromofuran: A furan derivative with bromine atoms at the 2nd and 3rd positions.

Comparison:

Reactivity: 3,4-Dibromofuran is more reactive than 3-bromofuran due to the presence of two bromine atoms, which increase the electron deficiency of the furan ring.

Applications: While 3-bromofuran is used in similar applications, this compound’s higher reactivity makes it more suitable for complex synthesis processes.

Uniqueness: The unique positioning of bromine atoms in this compound allows for specific types of cycloaddition reactions that are not possible with other bromofuran derivatives.

Actividad Biológica

3,4-Dibromofuran is a heterocyclic organic compound characterized by its unique structure, which includes a furan ring substituted with two bromine atoms. This compound has garnered interest in scientific research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C4H2Br2O

- Molecular Weight : 195.86 g/mol

- Structural Features : The presence of bromine atoms at the 3 and 4 positions enhances the reactivity of the compound, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Its mechanism includes:

- Covalent Bond Formation : The bromine atoms facilitate covalent bonding with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- π-π Interactions : The furan ring allows for π-π interactions with aromatic amino acids in proteins, influencing its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

This compound has been studied for its anticancer properties. Notably, it has shown promise in modulating cellular energy metabolism and inducing apoptosis in cancer cells under nutrient-deprived conditions. A significant finding from recent research includes:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 20.2 |

The compound’s ability to activate adenosine monophosphate-activated protein kinase (AMPK) plays a crucial role in its anticancer effects .

Anti-inflammatory Effects

Emerging studies have indicated that this compound exhibits anti-inflammatory properties. It has been reported to reduce the production of pro-inflammatory cytokines in vitro. A case study highlighted:

- Cytokines Measured : TNF-α, IL-6

- Results :

| Condition | Cytokine Level (pg/mL) | Control Level (pg/mL) |

|---|---|---|

| Treated with this compound | 150 | 300 |

This reduction suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

- Conducted on various bacterial strains.

- Results confirmed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

-

Cancer Cell Apoptosis Induction

- An experiment involving HeLa cells treated with varying concentrations of this compound showed increased apoptosis rates correlating with higher doses.

Propiedades

IUPAC Name |

3,4-dibromofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBNAIRILIJMDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CO1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348915 | |

| Record name | 3,4-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32460-02-9 | |

| Record name | 3,4-Dibromofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32460-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-dibromofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3,4-Dibromofuran?

A1: this compound is a heterocyclic compound with the molecular formula C4H2Br2O. Its molecular weight is 225.85 g/mol. While specific spectroscopic data isn't detailed in the provided abstracts, key structural features include a furan ring with bromine substituents at the 3 and 4 positions.

Q2: How is this compound synthesized?

A2: The provided research highlights that this compound can be obtained from furfural []. While the specific synthetic procedure isn't described in detail, this suggests a multi-step transformation from this readily available bio-based platform chemical.

Q3: What are the main applications of this compound in organic synthesis?

A3: this compound is a valuable building block in organic synthesis due to its versatile reactivity. It readily undergoes nucleophilic additions, particularly with amines, leading to the formation of 3-bromotetronamides []. Additionally, it acts as a dienophile in Diels-Alder reactions, as demonstrated by its cycloaddition with azo diesters, yielding tetrahydropyridazinones after a subsequent rearrangement [, ].

Q4: How does the structure of this compound influence its reactivity?

A4: The presence of two bromine atoms in this compound significantly influences its reactivity. These electron-withdrawing groups make the furan ring more electrophilic, facilitating attack by nucleophiles. Furthermore, the bromine atoms can be selectively substituted in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings [], allowing for further structural diversification.

Q5: Are there any reported structure-activity relationship (SAR) studies involving this compound derivatives?

A5: While the provided abstracts don't delve into specific SAR studies, research on the synthesis and cytotoxic evaluation of halogenated furanones suggests that modifications to the halogen substituents can impact biological activity []. Similarly, work on rubrolide analogues as urease inhibitors highlights the importance of structural variations on the furanone core for biological activity []. These findings suggest that systematic SAR studies on this compound derivatives could be valuable for optimizing specific biological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.